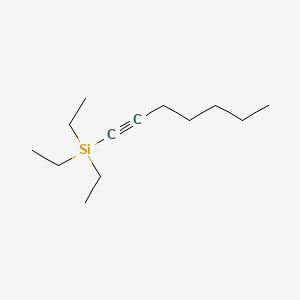
1-Triethylsilyl-1-heptyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triethylsilyl-1-heptyne is an organosilicon compound with the molecular formula C13H26Si. This compound is characterized by the presence of a triethylsilyl group attached to a heptyne backbone. It is commonly used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Triethylsilyl-1-heptyne can be synthesized through the hydrosilylation of 1-heptyne with triethylsilane in the presence of a catalyst. The reaction typically involves the use of a platinum or rhodium catalyst under mild conditions. The reaction proceeds as follows: [ \text{1-Heptyne} + \text{Triethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 1-heptyne and triethylsilane through a reactor containing the catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Triethylsilyl-1-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding silanol or siloxane.
Reduction: Reduction reactions can convert the compound into the corresponding alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Heptane.
Substitution: Various substituted heptyne derivatives.
Wissenschaftliche Forschungsanwendungen
1-Triethylsilyl-1-heptyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Triethylsilyl-1-heptyne involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved include:
Hydrosilylation: The addition of the triethylsilyl group to unsaturated bonds.
Substitution: The replacement of the triethylsilyl group with other functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Triethylsilyl-1-heptyne can be compared with other similar compounds such as:
1-Trimethylsilyl-1-heptyne: This compound has a trimethylsilyl group instead of a triethylsilyl group, resulting in different reactivity and stability.
1-Triisopropylsilyl-1-heptyne: The triisopropylsilyl group provides greater steric hindrance, affecting the compound’s reactivity.
1-Triphenylsilyl-1-heptyne: The triphenylsilyl group offers unique electronic properties, influencing the compound’s behavior in chemical reactions.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
triethyl(hept-1-ynyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQMVMQSYDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
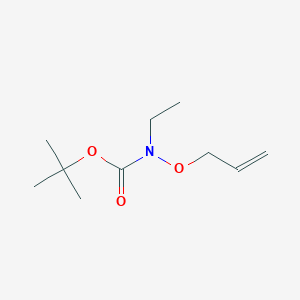


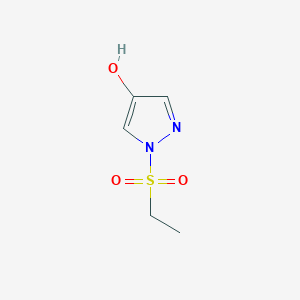
![4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile](/img/structure/B8132873.png)
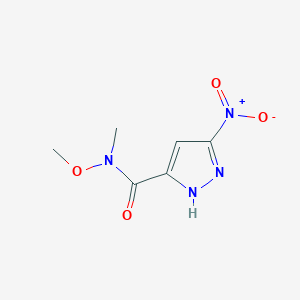
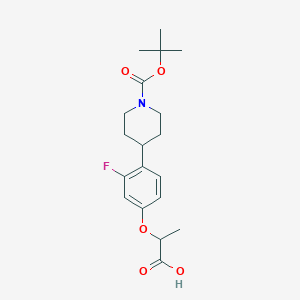
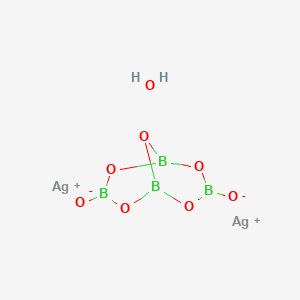
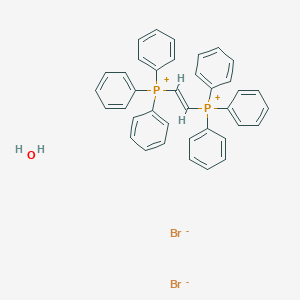
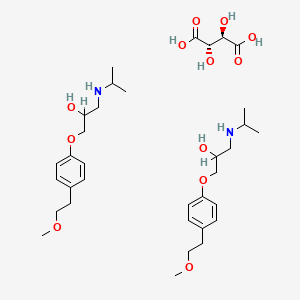

![N-[2-(Diphenylphosphino)benzylidene]hydroxylamine](/img/structure/B8132927.png)
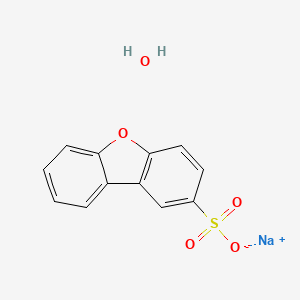
![potassium;trifluoro-[(E)-2-(4-methylphenyl)ethenyl]boranuide](/img/structure/B8132950.png)
